CP 55940 is a potent synthetic cannabinoid agonist known for its high affinity for the central cannabinoid receptor type 1 (CB1). [, , , , , , , , , , ] It is widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. [, , , , , , , , , , , , , , , ] This analysis focuses solely on its scientific applications, excluding information related to drug use, dosage, and side effects.
One of the most efficient methods for synthesizing CP 55940 is through Ruthenium-catalyzed asymmetric hydrogenation of ketones via dynamic kinetic resolution. [] This method utilizes RuCl2-SDPs/diamine [SDPs=7,7′-bis(diarylphophino)-1,1′-spirobiindane] catalysts to perform the asymmetric hydrogenation of racemic α-arylcyclohexanones. This process yields the corresponding cis-β-arylcyclohexanols, which are precursors to CP 55940, in high yields with high enantiomeric excess and cis-selectivity. Notably, the presence of both ethylene ketal groups on the cyclohexane ring and ortho-methoxy groups on the phenyl ring of the substrates does not significantly impact the selectivity and reactivity of the hydrogenation process. This synthetic route for CP 55940 involves 13 steps (the longest linear steps) and achieves an overall yield of 14.6% starting from commercially available 3-methoxybenzaldehyde and 1,4-cyclohexenedione monoethylene acetal. []
CP 55940 is a chiral molecule with a defined stereochemistry, essential for its biological activity. [, ] The molecule consists of a cyclohexyl ring with hydroxyl and 3-hydroxypropyl substituents, linked to a phenol group through a 1,1-dimethylheptyl chain. The stereochemistry at these points of substitution is crucial for its specific interaction with the CB1 receptor.
CP 55940 acts as a full agonist at the CB1 receptor, mimicking the effects of endogenous cannabinoids like anandamide. [, ] Upon binding to CB1, it activates various downstream signaling pathways, predominantly inhibiting adenylate cyclase activity, modulating ion channels, and influencing the activity of MAP kinases. [, , , , , ] The activation of CB1 by CP 55940 also leads to the induction of the immediate-early gene krox-24. [] Recent studies employing molecular dynamics simulations have provided a deeper understanding of the conformational changes in the CB1 receptor upon binding CP 55940, revealing a specific sequence of movements in transmembrane helices 3, 6, and 7 that facilitate G protein docking and subsequent signal transduction. [] This improved understanding of the activation mechanism of CB1 by CP 55940 is crucial for the development of targeted therapies for various conditions.
Specific data on the physical and chemical properties of CP 55940 are limited in the provided papers. As a lipophilic molecule, it demonstrates good solubility in organic solvents but limited solubility in aqueous solutions. [] This property affects its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion.
Investigating the endocannabinoid system: CP 55940 is a powerful tool for studying the functions of the endocannabinoid system, a crucial neuromodulatory system involved in various physiological processes. [, , , , , , , , , , , , , , , ] It allows researchers to selectively activate CB1 receptors and observe the resulting downstream effects, providing valuable insights into the role of this system in various physiological and pathological conditions.
Studying pain mechanisms: CP 55940 has demonstrated analgesic properties in animal models of both acute and chronic pain, indicating its potential for pain management. [, , ] By studying its effects on different pain pathways, researchers can better understand the role of the endocannabinoid system in pain perception and modulation.
Exploring cannabinoid receptor pharmacology: CP 55940 serves as a valuable tool for characterizing cannabinoid receptors and their pharmacological profiles. [, , , , , , , , , ] It allows researchers to study receptor binding affinities, downstream signaling pathways, and the impact of structural modifications on cannabinoid activity.
Investigating the effects of cannabis: As a potent cannabinoid agonist, CP 55940 can mimic some effects of cannabis, providing a valuable tool for studying the potential impact of cannabis consumption on various physiological functions. [, , ] It allows researchers to investigate the effects of cannabinoids on specific biological processes, offering insights into the potential therapeutic benefits and adverse effects of cannabis.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2